1H-Cyclopropa[D]pyrrolo[1,2-A]azocine
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
624721-65-9 |
|---|---|
Molecular Formula |
C11H9N |
Molecular Weight |
155.20 g/mol |
IUPAC Name |
9-azatricyclo[7.3.0.03,5]dodeca-1,3,5,7,10-pentaene |
InChI |
InChI=1S/C11H9N/c1-3-9-7-10(9)8-11-4-2-6-12(11)5-1/h1-3,5-8H,4H2 |
InChI Key |
NRHXQIMLCXIEPV-UHFFFAOYSA-N |
Canonical SMILES |
C1C=CN2C1=CC3=CC3=CC=C2 |
Origin of Product |
United States |
Synthetic Methodologies for 1h Cyclopropa D Pyrrolo 1,2 a Azocine and Analogous Frameworks
Strategies for Azocine (B12641756) Ring Construction
The formation of the azocine ring, an eight-membered nitrogen-containing heterocycle, can be accomplished through several synthetic routes, including ring expansions, ring-closing metathesis, and various cyclization reactions.
Ring-expansion reactions provide a powerful method for converting more readily available smaller rings into the larger, more complex azocine framework. These transformations often involve the cleavage of a bond within the initial ring system followed by the insertion of one or more atoms.
One notable strategy is the alkyne-induced ring expansion of annulated tetrahydropyridines. nih.govthieme-connect.com This reaction is presumed to proceed via a Michael addition of the tertiary nitrogen atom to an activated alkyne, such as methyl propynoate or dimethyl butynedioate, followed by a nucleophilic substitution in the resulting zwitterionic intermediate. nih.govthieme-connect.com Another approach involves the direct copper-catalyzed ring expansion of binaphthyl-azepines with α-diazocarbonyl reagents, which is thought to occur through a nih.govresearchgate.net-Stevens rearrangement. nih.gov
Table 1: Examples of Ring-Expansion Reactions for Azocine Synthesis
| Starting Material Class | Reagent(s) | Key Transformation | Resulting System |
|---|---|---|---|
| Annulated Tetrahydropyridines | Activated Alkynes (e.g., methyl propynoate) | Alkyne-induced expansion | Annulated Azocines nih.gov |
| Binaphthyl-azepines | α-Diazocarbonyl Reagents / Copper Catalyst | nih.govresearchgate.net-Stevens Rearrangement | Binaphthyl-azocines nih.gov |
Ring-closing metathesis (RCM) has emerged as a versatile and widely used method for the synthesis of unsaturated rings of various sizes, including 5- to 30-membered rings. organic-chemistry.orgwikipedia.org This reaction, for which Robert Grubbs, Richard Schrock, and Yves Chauvin were awarded the 2005 Nobel Prize in Chemistry, involves the intramolecular metathesis of a diene using a metal catalyst, typically containing ruthenium. wikipedia.orgbrainly.in The driving force for the reaction is often the formation of a volatile byproduct, such as ethylene (B1197577), when terminal alkenes are used. organic-chemistry.org
The application of RCM is particularly valuable for synthesizing heterocycles containing nitrogen or other heteroatoms. wikipedia.org For example, a protocol for synthesizing thiazocine derivatives involves the conjugate addition of allyl mercaptan to an acrylate substrate that contains a tethered olefin. The resulting diene can then undergo RCM. nih.gov In these cases, sulfoxide and sulfone analogs cyclize to provide the corresponding thiazocines in fair to excellent yields, while the sulfanyl derivatives may be unreactive under the same conditions. nih.gov
Table 2: Key Features of Ring-Closing Metathesis (RCM) for Heterocycle Synthesis
| Feature | Description |
|---|---|
| Reaction Type | Intramolecular olefin metathesis. wikipedia.org |
| Catalysts | Ruthenium-based catalysts (e.g., Grubbs' catalysts). organic-chemistry.org |
| Substrates | Acyclic dienes, including those with heteroatoms like N, O, S, and P. wikipedia.org |
| Products | Unsaturated cyclic compounds (5- to 30-membered rings). organic-chemistry.org |
| Byproduct | Volatile ethylene (for terminal alkenes). wikipedia.org |
| Selectivity (E/Z) | Dependent on ring strain and the specific catalyst used. organic-chemistry.orgwikipedia.org |
Various cyclization reactions, particularly those catalyzed by transition metals, are instrumental in constructing azocine frameworks. nih.govbrainly.in Palladium-mediated cyclization reactions are recognized as highly effective tools for the regio- and stereoselective synthesis of heterocyclic compounds. researchgate.net
The intramolecular Heck reaction is a prominent example used in azocine synthesis. nih.gov For instance, tetracyclic azocine systems can be obtained from indole (B1671886) derivatives through an intramolecular palladium-catalyzed Heck reaction. nih.gov Similarly, bridged benzoazocines can be formed via a microwave-assisted intramolecular Heck cyclization of an azepine derivative. nih.gov Other cyclization strategies include Friedel-Crafts reactions and radical cyclizations. nih.gov
Approaches to Pyrrole-Fused Systems
The fusion of a pyrrole (B145914) ring to another heterocyclic system is a common strategy in medicinal chemistry to create novel scaffolds. The 1,3-dipolar cycloaddition is one of the most powerful and versatile methods for constructing the five-membered pyrrole ring. lew.ro
The 1,3-dipolar cycloaddition reaction is a key method for preparing five-membered heterocycles, including pyrroles and their fused derivatives. lew.ronih.gov This reaction involves the combination of a 1,3-dipole with a dipolarophile to form a cyclic adduct in a single step. researchgate.net When the dipole and dipolarophile moieties are present within the same molecule, an intramolecular cycloaddition can occur, leading to the formation of fused ring systems. nih.gov Azomethine ylides are among the most attractive 1,3-dipoles for this purpose due to their structural complexity and the stereochemical selectivity of their cycloaddition reactions. researchgate.net
A particularly effective strategy for the synthesis of pyrrolo-fused N-heterocycles, such as indolizines and their analogs, is the 1,3-dipolar cycloaddition of cycloimmonium N-ylides. researchgate.netresearchgate.netarabjchem.org This method typically involves a two-step, one-pot procedure. lew.ro
First, a parent N-heteroaromatic compound (e.g., pyridine, quinoline, isoquinoline) is quaternized by reacting it with an α-halogenated derivative, such as a phenacyl bromide or an alkyl bromoacetate, to form a cycloimmonium salt. lew.roresearchgate.net In the second step, the salt is treated with a base (e.g., triethylamine) to deprotonate the carbon adjacent to the nitrogen, generating a highly reactive cycloimmonium N-ylide in situ. lew.ronih.gov This ylide, which is a cyclic azomethine 1,3-dipole, then readily reacts with an electron-deficient alkyne, such as dimethyl acetylenedicarboxylate (DMAD), via a [3+2] cycloaddition. lew.roarabjchem.org The initial cycloadduct often undergoes spontaneous oxidation under the reaction conditions to yield the final, stable aromatic pyrrolo-fused heterocycle. arabjchem.orgnih.gov
Table 3: Synthesis of Pyrrolo-Fused Heterocycles via Cycloimmonium N-Ylide Cycloaddition
| N-Heterocycle Precursor | Ylide Generation Reagents | Dipolarophile Example | Resulting Fused System |
|---|---|---|---|
| Pyridine / Pyrimidine (B1678525) | 1. α-Bromo-ketone2. Base (e.g., epoxide, Et3N) | Dimethyl acetylenedicarboxylate (DMAD) | Indolizine / Pyrrolo[1,2-c]pyrimidine researchgate.netarabjchem.org |
| Benzimidazole | 1. α-Bromo-ketone2. Base (e.g., Et3N) | Dimethyl acetylenedicarboxylate (DMAD) | Pyrrolo[1,2-a]quinoxaline (B1220188) nih.gov |
1,3-Dipolar Cycloaddition Reactions in Pyrrolo-Fused Heterocycle Synthesis
Azomethine Ylide Cycloadditions
The 1,3-dipolar cycloaddition of azomethine ylides is a powerful and highly stereoselective method for constructing pyrrolidine (B122466) rings, which are core components of many fused heterocyclic systems. nih.gov These ylides, which are nitrogen-based three-atom components, react readily with various unsaturated 2π-electron components to form diverse five-membered nitrogen-containing heterocycles. nih.gov This methodology allows for the creation of up to four new contiguous stereogenic centers in a single, atom-economical step. unife.it
A common method for generating azomethine ylides in situ is the condensation of an α-amino acid with an aldehyde or ketone. For instance, the reaction of isatin and sarcosine can generate an azomethine ylide that subsequently reacts with benzoimidazol-2-yl-3-phenylacrylonitriles in a [3+2]-cycloaddition to form spiro[indoline-3,2′-pyrrolidines]. nih.gov Similarly, using thioproline as the secondary amino acid leads to the formation of spiro[indoline-3,5′-pyrrolo[1,2-c]thiazoles]. nih.gov
This strategy has been successfully applied to the synthesis of various pyrrolo-fused systems. N-ylides derived from the quaternization of pyrrolo[1,2-a]pyrazine readily undergo 1,3-dipolar cycloaddition with suitable dipolarophiles. nih.gov This approach has been used to create dipyrrolo[1,2-a]pyrazines and pyrazolo[1,5-a]-pyrrolo[2,1-c]pyrazines. nih.gov The deprotonation of quinolinium salts can also form quinolinium ylides, which formally act as azomethine ylides. These intermediates react with electron-poor alkenes through either a conjugate addition followed by cyclization or a direct [3+2] dipolar cycloaddition to yield pyrrolo[1,2-a]quinolines. doaj.org
Recent advancements have also focused on iridium-catalyzed reductive generation of both stabilized and unstabilized azomethine ylides from tertiary amides and lactams, further expanding the scope of this reaction for creating complex pyrrolidine architectures. unife.it
Mesoionic Oxazolo-Pyridazinone Cycloadditions
Mesoionic compounds, such as those derived from oxazolo-pyridazinones, serve as valuable 1,3-dipoles in cycloaddition reactions for the synthesis of pyrrolo-fused frameworks. Specifically, the [3+2] cycloaddition reaction of mesoionic 1,3-oxazole-5-ones (münchnones) with acetylenic or olefinic dipolarophiles has proven to be a highly effective method for constructing pyrrolo[1,2-b]pyridazine (B13699388) derivatives. nih.gov
In a typical procedure, the mesoionic oxazolo-pyridazinones are generated in situ from the corresponding 3(2H)pyridazinone acids by treatment with acetic anhydride (B1165640). nih.govresearchgate.net These pyridazinone acids are, in turn, prepared from their esters via alkaline hydrolysis and subsequent acidification. dntb.gov.uabohrium.com The generated mesoionic species then acts as a 1,3-dipole and reacts with an activated alkyne dipolarophile, such as methyl propiolate or ethyl propiolate. nih.gov
The reaction mechanism proceeds through the formation of a tricyclic intermediate, which then eliminates carbon dioxide under the reaction conditions to yield the final aromatic pyrrolo[1,2-b]pyridazine product. nih.gov The regioselectivity of this cycloaddition is a key feature, often resulting in the ester group from the dipolarophile being located at the 5-position of the resulting pyrrolo[1,2-b]pyridazine ring. nih.gov The structure and regiochemistry of the synthesized compounds are typically confirmed through extensive spectroscopic analysis, including IR, ¹H-NMR, ¹³C-NMR, and occasionally X-ray crystallography. nih.govresearchgate.net
| Reactants | Dipolarophile | Product | Reference |
| 3(2H)pyridazinone acids | Methyl propiolate | Pyrrolo[1,2-b]pyridazines | nih.govresearchgate.net |
| 3(2H)pyridazinone acids | Ethyl propiolate | Pyrrolo[1,2-b]pyridazines | nih.govresearchgate.net |
Cascade and Tandem Cyclocondensation Reactions to Pyrrolo-Fused Systems
Cascade and tandem reactions represent a highly efficient strategy for the synthesis of complex molecules like pyrrolo-fused systems from simple starting materials in a single operation. These processes minimize waste by avoiding the isolation of intermediates, thereby increasing synthetic efficiency and adhering to the principles of green chemistry.
Mechanochemical Activation in Cascade Cyclocondensations
Mechanochemical activation, typically through ball milling, has emerged as a sustainable and efficient alternative to traditional solvent-based methods for promoting chemical reactions. researchgate.net This technique has been successfully applied to one-pot cascade reactions for the synthesis of tricyclic pyrrolo-fused systems. mdpi.com
A notable example is the synthesis of a pyrrolo[1,2-a]quinazoline-1,5-dione (B1402819) derivative through a double cyclocondensation cascade reaction between anthranilamide and ethyl levulinate. mdpi.com The use of mechanochemical activation in conjunction with a heterogeneous acid catalyst significantly reduces the reaction time compared to conventional magnetic stirring in a batch system, from 24 hours down to as little as three hours. mdpi.com
The reaction proceeds in two consecutive cyclocondensation steps. The first cyclization can be promoted thermally, but the application of a solid acid catalyst and mechanical force accelerates the process. The second step, which involves the formation of the pyrrole ring, is also enhanced by these conditions. mdpi.com This method highlights the potential of mechanochemistry to create more economic, green, and sustainable processes for synthesizing complex heterocyclic compounds. mdpi.com
| Reactants | Activation Method | Catalyst | Product | Reaction Time | Reference |
| Anthranilamide, Ethyl levulinate | Ball Milling | Heterogeneous acid | Pyrrolo[1,2-a]quinazoline-1,5-dione | 3 hours | mdpi.com |
| Anthranilamide, Ethyl levulinate | Magnetic Stirring | None (thermal) | Pyrrolo[1,2-a]quinazoline-1,5-dione | 24 hours | mdpi.com |
Copper-Catalyzed Aerobic Oxidative Domino Reactions
Copper-catalyzed domino reactions utilizing molecular oxygen or air as the oxidant offer an economical and environmentally friendly approach to constructing pyrrolo-fused heterocycles. acs.org These reactions often proceed through a sequence of oxidative C-H functionalization, cyclization, and aromatization steps.
One such example is the synthesis of pyrrolo[2,1-a]isoquinoline (B1256269) derivatives from 2-aryl-pyrrolidines and alkynes. rsc.orgresearchgate.net This transformation is facilitated by a four-component catalytic system that includes a ruthenium complex, CuCl, copper acetate (B1210297) monohydrate, and TEMPO, with oxygen serving as the terminal oxidant. researchgate.net The proposed mechanism involves an initial oxidative dehydrogenation of the pyrrolidine, followed by a coupling/cyclization with the alkyne, and a final dehydrogenative aromatization to yield the product. researchgate.net
Another application of this methodology is the aerobic copper-catalyzed oxidative domino cyclization of methyl azaarenes with 6-amino-pyrimidine-2,4-diones or pyrazol-5-amines. rsc.org This reaction, using Cu(OTf)₂ as the catalyst, provides access to dipyrimidine- or dipyrazolo-fused pyridines. The process demonstrates high catalytic efficiency and broad substrate scope, accommodating various methyl-substituted azaarenes like quinolines, quinoxalines, and benzothiazoles. rsc.org These copper-catalyzed domino reactions showcase a powerful strategy for C-C and C-N bond formation in the synthesis of complex N-heterocycles. elsevierpure.com
| Starting Materials | Catalyst System | Oxidant | Product Type | Reference |
| 2-Aryl-pyrrolidines, Alkynes | [RuCl₂(p-cymene)]₂, CuCl, Cu(OAc)₂·H₂O, TEMPO | Air/O₂ | Pyrrolo[2,1-a]isoquinolines | rsc.orgresearchgate.net |
| Methyl azaarenes, 6-Amino-pyrimidine-2,4-diones | Cu(OTf)₂ | Air/O₂ | Dipyrimidine-fused pyridines | rsc.org |
| Methyl azaarenes, Pyrazol-5-amines | Cu(OTf)₂ | Air/O₂ | Dipyrazolo-fused pyridines | rsc.org |
Palladium-Catalyzed Carbo-Palladation Strategies
Palladium catalysis is a cornerstone of modern organic synthesis, and its application in cascade reactions provides efficient routes to fused carbo- and heterocyclic compounds. nih.gov Palladium-catalyzed intramolecular carbo-palladation/cyclization cascades have been developed as an effective strategy for accessing polycyclic N-fused heterocycles. nih.gov
This methodology typically involves the palladium-catalyzed coupling of an aryl halide with an internal propargylic ester or ether. nih.gov This initial coupling is followed by a 5-endo-dig cyclization, a type of carbo-palladation, which leads to the formation of tetra- and pentacyclic pyrrolo-heterocycles in moderate to excellent yields. nih.gov The versatility of palladium catalysis, including its role in Heck reactions, C-H functionalization, and cross-coupling reactions, makes it a powerful tool for constructing the structural building blocks of natural products and other biologically important molecules. nih.gov
Furthermore, palladium-catalyzed aerobic oxidative cyclizations represent another facet of this strategy. For instance, the reaction of substituted 2-(1H-pyrrol-1-yl)phenols with isocyanides, catalyzed by palladium(II) under an oxygen atmosphere, provides facile access to pyrrolo[2,1-c] rsc.orgnih.govbenzoxazine derivatives. rsc.org This process proceeds via an O–H/C–H insertion cascade and is noted for its mild conditions and broad functional group tolerance. rsc.org
Tandem Reactions of Alkynones with Pyrrole Derivatives
The reaction of alkynones with pyrrole derivatives through tandem or cascade sequences provides a direct route to functionalized pyrrole-containing frameworks. These reactions often proceed via [3+2] cycloaddition mechanisms, where the pyrrole precursor is generated in situ.
For example, a tandem one-pot synthesis of benz[e]indole and spiro[indene-1,3'-pyrrole] derivatives has been developed from alkyne-tethered chalcones or cinnamates and tosylmethyl isocyanide (TosMIC). mdpi.com The reaction initiates with a [3+2] cycloaddition between the electron-deficient alkene component and TosMIC to form a pyrrole intermediate. This is followed by an intramolecular electrophilic cyclization of the tethered alkyne onto the newly formed pyrrole ring. mdpi.com
This strategy highlights the utility of multicomponent reactions in rapidly building molecular complexity. Arylglyoxals are also versatile building blocks in domino reactions for the synthesis of fused pyrrole heterocycles. semanticscholar.org The reaction of 1,3-dicarbonyl compounds, arylglyoxals, and enaminones can lead to the formation of functionalized dihydro-1H-indol-4(5H)-ones in a one-pot process. semanticscholar.org These methods demonstrate the power of tandem reactions involving alkynones and in-situ generated pyrroles for accessing diverse and complex fused heterocyclic systems.
Incorporation of the Cyclopropane (B1198618) Moiety
The introduction of a strained cyclopropane ring into a complex molecular architecture is a critical step in the synthesis of 1H-Cyclopropa[D]pyrrolo[1,2-A]azocine. This can be achieved through various methods, including cycloaddition reactions and the generation of cyclopropa-fused scaffolds from appropriate precursors.
Cycloaddition Reactions with Cyclopropenes
Cycloaddition reactions are powerful tools for the formation of cyclic structures. In the context of synthesizing cyclopropa-fused systems, reactions involving cyclopropenes or their derivatives, such as cyclopropenones, are of particular interest. nih.gov These highly strained three-membered rings can react with suitable dienes or dipoles to construct more complex frameworks.
One of the primary approaches to synthesizing cyclopropenes is through the [2+1] cycloaddition of a carbene or a metal carbene with an alkyne. wiley-vch.de This method allows for the preparation of variously substituted cyclopropenes. wiley-vch.de Cyclopropenones, which are ketones incorporated into a cyclopropene (B1174273) ring, are also valuable building blocks in heterocyclic synthesis. nih.gov They can participate in a variety of reactions, including cycloadditions, due to their high ring strain. nih.gov For instance, the reaction of cyclopropenones with various reagents can lead to the formation of diverse heterocyclic systems. nih.gov
| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product Type | Reference |
| Alkyne | Diazo compound | Rhodium catalyst | Cyclopropene | wiley-vch.de |
| Cyclopropenone | Aldehyde 4-phenylthiosemicarbazone | Acetic acid | Pyrrolo[2,1-b]oxadiazole | researchgate.net |
| 2,3-Diphenylcyclopropenone | Dibenzoyl acetylene | Michael-type reaction | Stereoisomeric pyrrole | researchgate.net |
Generation of Cyclopropa-Fused Scaffolds
The direct formation of a cyclopropane ring onto a pre-existing heterocyclic system is another key strategy. This can involve intramolecular reactions or the reaction of a heterocyclic precursor with a cyclopropanating agent. While specific examples for the this compound are not extensively documented, the general principles of cyclopropanation can be applied.
The generation of cyclopropa-fused scaffolds often relies on the reactivity of the parent heterocyclic system. For pyrrole-containing structures, reactions at the C-C double bonds of the pyrrole ring or at adjacent functional groups can be exploited to introduce the cyclopropane moiety.
Multi-Component Reactions for Skeletal Construction
Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single reaction vessel to form a complex product that incorporates substantial portions of all the starting materials. bohrium.commdpi.com MCRs are particularly valuable for the construction of diverse heterocyclic libraries due to their high atom economy and step efficiency. bohrium.commdpi.com
The synthesis of pyrrole and its fused derivatives has been a significant area of application for MCRs. bohrium.comrsc.org For instance, three-component 1,3-dipolar cycloaddition reactions have been developed for creating N-containing 5-membered heterocycles. nih.gov These reactions can be adapted to build the pyrrolo[1,2-a]azocine core by carefully selecting the starting components. An isocyanide-based three-component reaction has been shown to efficiently produce polyfunctionalized tetrahydrocyclopenta nih.govbeilstein-journals.orgpyrrolo[2,3-b]pyridine derivatives, highlighting the power of MCRs in constructing complex fused systems. beilstein-journals.org
| Reaction Type | Components | Product | Reference |
| Three-component 1,3-dipolar cycloaddition | Benzaldehydes, maleimides, amino esters | N-containing 5-membered heterocycles | nih.gov |
| Isocyanide-based three-component reaction | Alkyl isocyanides, dialkyl but-2-ynedioates, 1,4-dihydropyridines | Polyfunctionalized tetrahydrocyclopenta nih.govbeilstein-journals.orgpyrrolo[2,3-b]pyridines | beilstein-journals.org |
Total Synthesis and Semisynthesis of Specific this compound Derivatives
While the total synthesis of the parent this compound is not prominently featured in the reviewed literature, the synthesis of related and analogous structures provides insight into potential synthetic routes. The synthesis of various pyrrolo[1,2-a]pyrazine-1,4-dione derivatives, for example, demonstrates strategies for constructing the fused pyrrole ring system. nist.gov
Synthetic efforts towards complex natural products containing fused heterocyclic systems often involve multi-step sequences that could be adapted for the synthesis of the target molecule. For instance, the synthesis of pyrrolo[2,1-a]isoquinolines has been achieved through a combination of [3+2] cycloaddition followed by intramolecular Heck reactions. nih.gov Such a strategy could potentially be modified to construct the azocine ring fused to the pyrrole.
Furthermore, the synthesis of various N-substituted derivatives of 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones showcases methods for the elaboration of the pyrrole-fused heterocyclic core. nih.gov The development of synthetic routes to new fused 1H-pyrroles, pyrrolo[3,2-d]pyrimidines, and pyrrolo[3,2-e] researchgate.netbeilstein-journals.orgdiazepine derivatives also provides a toolbox of reactions that could be applied to the synthesis of the this compound framework. nih.gov
| Starting Materials | Key Reactions | Final Product Class | Reference |
| 2-Bromobenzaldehydes, maleimides, amino esters | [3+2] cycloaddition, N-allylation, intramolecular Heck reaction | Pyrrolidinedione-fused hexahydropyrrolo[2,1-a]isoquinolines | nih.gov |
| 4-Alkoxy-6-methyl-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones, haloalkanes | N-alkylation | N-Substituted 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones | nih.gov |
| 1H-pyrrole precursors | Cyclization with triethyl orthoformate | Pyrrolo[3,2-d]pyrimidine derivatives | nih.gov |
Reaction Mechanisms and Synthetic Pathways
Mechanistic Investigations of 1,3-Dipolar Cycloadditions
The formation of the cyclopropa-fused pyrrolidine (B122466) core of the target molecule likely proceeds through a 1,3-dipolar cycloaddition reaction. This type of reaction is a powerful tool for constructing five-membered heterocyclic rings with high regio- and stereoselectivity. researchgate.netpsu.edu In the context of synthesizing 1H-Cyclopropa[D]pyrrolo[1,2-A]azocine, the key cycloaddition would involve an azomethine ylide as the 1,3-dipole and a cyclopropene (B1174273) derivative as the dipolarophile.
Mechanistic studies, often supported by Density Functional Theory (DFT) calculations, have elucidated the nature of these cycloadditions. The reaction is generally concerted, proceeding through a supra-facial pathway, meaning the new sigma bonds are formed on the same face of both the dipole and the dipolarophile. acs.org The interaction between the highest occupied molecular orbital (HOMO) of the azomethine ylide and the lowest unoccupied molecular orbital (LUMO) of the cyclopropene, or vice-versa, dictates the reaction's feasibility and stereochemical outcome. researchgate.net
For instance, studies on the cycloaddition of alloxan-derived azomethine ylides to cyclopropenes have shown that the reaction is HOMO(cyclopropene)-LUMO(ylide) controlled. researchgate.net The transition state energies calculated via DFT methods are consistent with the experimentally observed stereoselectivity, highlighting the predictive power of computational chemistry in understanding these complex reactions. researchgate.net The choice of substituents on both the azomethine ylide and the cyclopropene can significantly influence the reaction's kinetics and selectivity. researchgate.net
Proposed Mechanisms for Cascade and Domino Reactions
The efficient construction of the polycyclic this compound framework is likely achieved through cascade or domino reactions. These processes involve a series of intramolecular reactions that occur sequentially in a single pot, offering high atom and step economy. nih.gov A plausible domino sequence for the synthesis of the target molecule could be initiated by the formation of an azomethine ylide, followed by an intramolecular 1,3-dipolar cycloaddition onto a tethered cyclopropene moiety.
Such cascade reactions are well-documented for the synthesis of various fused nitrogen heterocycles. rsc.orgnih.gov For example, aza-Heck-triggered C(sp³)–H functionalization cascades have been employed to generate cyclopropane-fused N-heterocycles. nih.gov In a hypothetical pathway to this compound, a suitably substituted pyrrole (B145914) derivative could be designed to undergo a sequence of reactions, such as an initial condensation to form an azomethine ylide, which then undergoes an intramolecular cycloaddition to forge the cyclopropane-fused ring system.
The selectivity of these cascade reactions is often governed by the conformational constraints of the tether connecting the reacting moieties and the inherent reactivity of the intermediates. acs.org
Role of Intermediates in Complex Ring Formation
The formation of the intricate this compound structure relies on the generation and subsequent reaction of key reactive intermediates.
Azomethine ylides are central to the construction of the pyrrolidine ring in the target molecule. researchgate.netnih.gov These 1,3-dipoles can be generated in situ through various methods, including the condensation of α-amino acids with aldehydes or ketones, or the thermal or photochemical ring-opening of aziridines. acs.org In the synthesis of this compound, an azomethine ylide would be generated and subsequently participate in an intramolecular cycloaddition with a cyclopropene. The stability and reactivity of the azomethine ylide can be tuned by the substituents attached to it, which in turn affects the efficiency of the cycloaddition. researchgate.net
N-acyliminium ions are highly electrophilic intermediates that are versatile in the synthesis of nitrogen-containing heterocycles. researchgate.netku.dk While direct evidence for their involvement in the synthesis of this compound is not available, their role in analogous systems suggests a potential pathway. An α-cyclopropyl N-acyliminium ion could, in principle, undergo a cyclization reaction where the cyclopropane (B1198618) ring acts as a nucleophile, leading to the formation of a fused ring system. This type of cascade, involving a tandem thionium/N-acyliminium ion cyclization, has been shown to be effective in constructing complex heterocyclic scaffolds.
Conjugated enamine intermediates are another class of reactive species that could play a role in the formation of the azocine (B12641756) portion of the target molecule. Enamines are known to participate in various cyclization and annulation reactions. nih.govenamine.net In a potential synthetic route, a pyrrole-based enamine could be involved in a cascade reaction, leading to the formation of the fused eight-membered azocine ring. For instance, the reaction of α-diazopyrroles with enamines has been shown to produce pyrrolo[2,1-c] researchgate.netresearchgate.netnih.govtriazines through a (4+2)-cycloaddition-dehydroamination cascade, demonstrating the utility of enamine intermediates in the synthesis of fused pyrrole systems. nih.gov
Transition State Analysis in Key Synthetic Steps
Understanding the transition states of the key bond-forming steps is paramount for controlling the stereochemical outcome of the synthesis of this compound. Computational studies, particularly DFT calculations, are instrumental in analyzing the geometries and energies of these transition states. researchgate.netnih.gov
In the context of the [3+2] cycloaddition between an azomethine ylide and a cyclopropene, four possible transition states (endo and exo approaches for two different regioisomers) can be considered. nih.gov DFT calculations can predict which of these transition states is energetically most favorable, thus explaining the observed regio- and stereoselectivity. For example, in a study of a polar [3+2] cycloaddition, the analysis of the global electron density transfer at the transition state confirmed the polar nature of the reaction. sci-rad.com
The table below summarizes the key mechanistic features and intermediates involved in the plausible synthetic pathways towards this compound, based on analogous systems.
| Reaction Type | Key Intermediates | Mechanistic Features | Supporting Evidence |
| 1,3-Dipolar Cycloaddition | Azomethine Ylide, Cyclopropene | Concerted, supra-facial [3+2] cycloaddition | DFT calculations on analogous systems researchgate.netnih.gov |
| Cascade/Domino Reaction | Azomethine Ylide, N-Acyliminium Ion | Sequential intramolecular reactions, high step economy | Synthesis of other fused N-heterocycles rsc.orgnih.gov |
| N-Acyliminium Ion Cyclization | α-Cyclopropyl N-Acyliminium Ion | Electrophilic cyclization involving cyclopropane ring | Studies on tandem thionium/N-acyliminium ion cascades |
| Enamine-based Annulation | Conjugated Enamine | Cyclization/annulation to form the azocine ring | Reactions of enamines in fused pyrrole synthesis nih.gov |
Structural Characterization and Elucidation Methodologies
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. It provides detailed information about the chemical environment of individual atoms.
1D NMR Techniques (¹H, ¹³C)
One-dimensional NMR techniques, such as ¹H (proton) and ¹³C (carbon-13) NMR, are fundamental for identifying the types and connectivity of atoms within a molecule. For "1H-Cyclopropa[D]pyrrolo[1,2-A]azocine," one would expect a complex ¹H NMR spectrum with distinct signals for the protons on the cyclopropane (B1198618) ring, the pyrrole (B145914) moiety, and the azocine (B12641756) ring. The chemical shifts (δ) of these protons would be influenced by their local electronic environment and through-bond and through-space interactions. Similarly, the ¹³C NMR spectrum would show a unique signal for each carbon atom in the molecule, with their chemical shifts providing insights into their hybridization and bonding.
2D NMR Techniques (COSY, NOESY, HMQC, HMBC)
Two-dimensional NMR techniques are employed to resolve complex structures and establish connectivity between atoms.
COSY (Correlation Spectroscopy) would be used to identify proton-proton couplings, revealing which protons are adjacent to each other in the molecular framework.
NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about protons that are close in space, which is critical for determining the stereochemistry and conformation of the molecule.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) correlates proton signals with the carbon atoms to which they are directly attached.
HMBC (Heteronuclear Multiple Bond Correlation) establishes longer-range correlations between protons and carbons (typically over two to three bonds), which is invaluable for piecing together the complete carbon skeleton.
Mass Spectrometry Techniques (e.g., HRMS)
Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio (m/z), allowing for the determination of the exact molecular formula. For "this compound," HRMS would confirm its elemental composition.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of "this compound" would be expected to show characteristic absorption bands for C-H bonds (both aromatic and aliphatic), C=C bonds within the pyrrole ring, and potentially other specific vibrational modes associated with the strained cyclopropane ring and the azocine system.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is a powerful technique that can provide an unambiguous, three-dimensional structure of a molecule in the solid state. If a suitable single crystal of "this compound" could be grown, this method would definitively establish its atomic connectivity, bond lengths, bond angles, and stereochemistry.
Elemental Analysis for Compositional Verification
Elemental analysis is a technique used to determine the percentage composition of a compound by mass. This data is then compared to the theoretical percentages for the proposed molecular formula to verify its elemental composition.
Reactivity and Transformations of the 1h Cyclopropa D Pyrrolo 1,2 a Azocine Scaffold
Functionalization Reactions
Regioselective C-H Bond Functionalization (e.g., Iodination, Alkoxylation)
No data is currently available in the scientific literature regarding the regioselective C-H bond functionalization of the 1H-Cyclopropa[D]pyrrolo[1,2-A]azocine scaffold.
C-X Bond Formation Reactions (X=C, S)
There is no published research on the formation of carbon-carbon or carbon-sulfur bonds at the this compound core.
Ring Transformations and Rearrangements
Information regarding potential ring transformations or rearrangement reactions of the this compound system is absent from the current body of scientific knowledge.
Derivatization Strategies for Structural Modification
As the fundamental reactivity of the this compound scaffold has not been established, there are no documented strategies for its derivatization and structural modification.
Derivatization and Analogues of 1h Cyclopropa D Pyrrolo 1,2 a Azocine
Synthesis of Substituted 1H-Cyclopropa[D]pyrrolo[1,2-A]azocine Analogues
The synthesis of substituted analogues of complex fused heterocycles often relies on multi-step sequences, including cascade reactions and cross-coupling methods. For systems analogous to the this compound core, synthetic strategies would likely involve the construction of the pyrrolo[1,2-a]azocine backbone followed by cyclopropanation, or the use of a pre-functionalized cyclopropyl-pyrrole synthon.
Research into related pyrrolo[1,2-a]quinoxaline (B1220188) derivatives has demonstrated the utility of Buchwald–Hartwig cross-coupling reactions for introducing a variety of substituents. rsc.orgrsc.org In one study, two series of piperazinyl-pyrrolo[1,2-a]quinoxaline derivatives were successfully prepared using this method. rsc.org Similarly, the synthesis of pyrrolo[1,2-a]quinazoline-1,5-dione (B1402819) derivatives has been achieved through a mechanochemical double cyclocondensation cascade, showcasing an environmentally benign approach to creating fused pyrrole (B145914) systems. mdpi.com
The introduction of substituents can also be achieved through cyclization of appropriately functionalized precursors. For instance, N-(2-Acylaminophenyl)pyrroles can be readily cyclized to form pyrrolo[1,2-a]quinoxalines. rsc.org A variety of substituted pyrroles and their fused pyrimidine (B1678525) and triazine analogues have been synthesized and confirmed via spectroscopic analysis, demonstrating the versatility of building upon the pyrrole core. nih.gov
Below is a table summarizing synthetic approaches for related pyrrole-fused heterocyclic systems.
| Target Scaffold | Synthetic Method | Key Features | Reference |
| Piperazinyl-pyrrolo[1,2-a]quinoxalines | Buchwald–Hartwig cross-coupling | Efficient C-N bond formation for substituent introduction. | rsc.orgrsc.org |
| Pyrrolo[1,2-a]quinazoline-1,5-dione | Mechanochemical double cyclocondensation | Environmentally friendly, solvent-minimized cascade reaction. | mdpi.com |
| Pyrrolo[1,2-a]quinoxalines | Cyclization of N-(2-acylaminophenyl)pyrroles | Intramolecular cyclization to form the fused ring system. | rsc.org |
| Fused Pyrrolo-pyrimidines and -triazines | Multi-step synthesis from substituted pyrroles | Versatile derivatization of the core pyrrole ring. | nih.gov |
Scaffold Hybridization and the Privileged Structures Concept
The pyrrole ring and its fused derivatives are widely regarded as "privileged structures" in medicinal chemistry. nih.gov This concept describes molecular scaffolds that are capable of binding to multiple, distinct biological targets, making them valuable starting points for drug discovery. nih.gov The fusion of a pyrrole ring with other heterocyclic systems, a strategy known as scaffold hybridization, aims to combine the favorable properties of different pharmacophores to create novel molecules with enhanced biological activity. semanticscholar.orgmdpi.com
Pyrrole-fused scaffolds are prevalent in numerous natural products and synthetic molecules with significant bioactivity, including anticancer, antimicrobial, and antiviral properties. nih.govmdpi.comresearchgate.net For example, the pyrrolo[2,1-a]isoquinoline (B1256269) scaffold, found in marine lamellarin alkaloids, is known for its potent cytotoxic activity. nih.gov
A common strategy involves designing hybrid molecules that incorporate the pyrrole-fused core with other known bioactive fragments. Researchers have designed and synthesized new series of pyrrolo-fused heterocycles as analogues of the microtubule inhibitor phenstatin, a well-known anticancer agent. semanticscholar.orgmdpi.com This approach leverages the established biological activity of the parent compound while exploring new chemical space provided by the novel heterocyclic scaffold. semanticscholar.org The resulting data from these studies helps to build structure-activity relationships (SAR), which are crucial for optimizing the therapeutic potential of the scaffold. nih.gov
The table below lists examples of pyrrole-fused scaffolds and their significance as privileged structures.
| Scaffold | Biological Target/Activity | Significance | Reference |
| Pyrrolo[2,1-a]isoquinoline | Topoisomerase inhibition, Cytotoxicity | Core of marine alkaloids (lamellarins) with potent anticancer properties. | nih.gov |
| Pyrrolo[1,2-a]quinoxaline | Sirt6 activation, Anticancer | Basis for potent and selective Sirt6 activators with potential anti-inflammatory and anticancer applications. | nih.gov |
| Fused Pyrrolopyridines | COX-2 Inhibition | Scaffold for developing anti-inflammatory agents. | nih.gov |
| General Pyrrole-fused systems | Anticancer, Antimicrobial, Antiviral | Considered a valuable and versatile scaffold in medicinal chemistry for generating new drugs. | nih.govmdpi.com |
Advanced Synthetic Methodologies and Principles
Lead-Oriented Synthesis (LOS) and Scaffold Diversity Generationmappingignorance.org
Lead-Oriented Synthesis (LOS) is a strategic approach in medicinal chemistry focused on the efficient creation of high-quality lead compounds for drug discovery programs. Unlike traditional high-throughput screening which often yields complex and heavily optimized molecules, LOS aims to generate structurally novel, three-dimensional, and less complex molecules with favorable physicochemical properties for lead development. researchgate.net The core principle of LOS is to produce compounds that occupy the "lead-like" chemical space, which is generally defined by lower molecular weight, moderate lipophilicity, and a higher fraction of sp3-hybridized carbon atoms. frontiersin.org These characteristics are believed to enhance the developability of a compound by providing a better starting point for subsequent optimization into a drug candidate.
For a novel heterocyclic system such as 1H-Cyclopropa[D]pyrrolo[1,2-A]azocine, a lead-oriented synthetic approach would prioritize the development of a flexible and efficient synthetic route that allows for the systematic exploration of the surrounding chemical space. The inherent three-dimensionality of the cyclopropa-fused pyrrolo-azocine core makes it an attractive scaffold for LOS, as it provides a rigid framework upon which diverse functionalities can be installed.
A hypothetical lead-oriented synthesis for the this compound scaffold could be designed to incorporate key principles of scaffold diversity generation. Diversity-Oriented Synthesis (DOS) is a powerful strategy for populating chemical libraries with structurally diverse and complex molecules from a common starting material. mdpi.com In the context of the this compound core, a DOS approach would aim to introduce multiple points of diversification to generate a library of analogs with varied pharmacological profiles.
One potential synthetic strategy could involve the construction of the pyrrolo[1,2-a]azocine core followed by a late-stage cyclopropanation reaction. This would allow for the initial diversification of the pyrrolo-azocine scaffold, followed by the introduction of the cyclopropane (B1198618) ring. Alternatively, a strategy commencing with a functionalized cyclopropane building block could be envisioned, onto which the pyrrole (B145914) and azocine (B12641756) rings are subsequently fused. This latter approach may offer greater control over the stereochemistry of the cyclopropane ring and its substituents.
The table below outlines key physicochemical parameters that are typically considered in Lead-Oriented Synthesis, providing a framework for the design of a synthetic library based on the this compound scaffold.
| Property | Lead-Like Range | Rationale for LOS |
| Molecular Weight (MW) | 200 - 350 Da | Provides room for optimization without exceeding drug-like limits. |
| LogP | < 3 | Ensures adequate aqueous solubility and reduces the risk of promiscuous binding. |
| Number of H-Bond Donors | ≤ 3 | Improves membrane permeability. |
| Number of H-Bond Acceptors | ≤ 7 | Improves membrane permeability. |
| Fraction of sp3 Carbons (Fsp3) | > 0.4 | Increases three-dimensionality and can improve solubility and reduce promiscuity. |
| Number of Rotatable Bonds | < 7 | Reduces conformational flexibility, which can improve binding affinity. |
By adhering to these principles, a synthetic chemist can design a library of this compound derivatives with a high probability of containing promising lead candidates for drug discovery.
The generation of scaffold diversity from the this compound core could be achieved through several synthetic maneuvers. For instance, the strategic placement of functional groups on the core scaffold would allow for the introduction of a wide range of substituents using well-established chemical transformations. This process, often referred to as "decoration," can significantly impact the biological activity and pharmacokinetic properties of the resulting compounds.
Another powerful technique for generating scaffold diversity is "scaffold hopping," where one core structure is replaced by a bioisosteric equivalent. While not directly applicable to the synthesis of the target compound itself, the principles of scaffold hopping can inform the design of related libraries. For the this compound system, one could envision replacing the pyrrole ring with other five-membered heterocycles or modifying the azocine ring size to explore different regions of chemical space.
The following table presents a hypothetical set of building blocks that could be utilized in a diversity-oriented synthesis of a library based on the this compound scaffold, illustrating the potential for generating a wide range of analogs.
| Building Block Type | Example Structures | Point of Diversification |
| Functionalized Pyrrole Precursors | 2-formylpyrroles, 2-aminopyrroles | Introduction of substituents on the pyrrole ring. |
| Substituted Azepine/Azocine Precursors | Dihydroazepines, functionalized azocanes | Variation of the eight-membered ring and its substituents. |
| Cyclopropanation Reagents | Diazomethane derivatives, Simmons-Smith reagents | Introduction of substituents on the cyclopropane ring. |
| Decoration Fragments | Alkyl halides, boronic acids, amines | Post-synthesis modification of the core scaffold. |
Potential Applications of 1h Cyclopropa D Pyrrolo 1,2 a Azocine in Advanced Organic Synthesis and Molecular Design
Contribution to Complex Molecular Architecture
The rigid and three-dimensional nature of the 1H-Cyclopropa[d]pyrrolo[1,2-a]azocine scaffold makes it a compelling starting point for the construction of complex molecular architectures. The fusion of a cyclopropane (B1198618) ring to the pyrrolo-azocine core introduces significant ring strain and a defined stereochemical orientation. This inherent structural constraint can be a powerful tool for synthetic chemists, enabling precise control over the spatial arrangement of substituents. The unique topology of this system could serve as a foundational element for creating novel molecular shapes that are not readily accessible through more conventional synthetic routes.
Design of Scaffolds for Chemical Biology Probes
Nitrogen-containing heterocycles, particularly those incorporating pyrrole (B145914) and related fused systems, are prevalent in biologically active molecules. researchgate.net The pyrrolo-azocine framework, with its embedded nitrogen atoms, offers multiple points for functionalization, making it an attractive scaffold for the development of chemical biology probes. The strategic placement of reporter groups, such as fluorophores or affinity tags, onto the this compound core could yield probes capable of interacting with and visualizing biological targets. The rigid structure imparted by the cyclopropane ring could enhance binding affinity and selectivity by pre-organizing the molecule into a conformationally restricted state, a desirable feature for high-specificity probes.
Building Blocks for Natural Product Synthesis
Pyrrole and its fused derivatives are fundamental building blocks in the synthesis of a wide array of natural products. 1clickchemistry.commdpi.com While no natural products containing the specific this compound core have been reported, its structural motifs are reminiscent of various alkaloids and other biologically active natural compounds. The development of synthetic routes to functionalized derivatives of this cyclopropa-fused system could provide novel and versatile intermediates for the total synthesis of complex natural products. The unique stereochemical and electronic properties of this scaffold could open new avenues for constructing intricate molecular targets.
Exploration of Structure-Activity Relationships at a Conceptual Level
The systematic modification of the this compound scaffold would be a valuable exercise in understanding structure-activity relationships (SAR). The introduction of various substituents at different positions on the heterocyclic rings would allow for a detailed investigation into how molecular shape, electronics, and lipophilicity influence potential biological activity. For instance, studies on related pyrrolopyrazine derivatives have demonstrated that modifications to the scaffold can significantly impact kinase inhibitory activity. researchgate.netnih.gov Similarly, research on other pyrrole-containing compounds has aimed to elucidate the relationship between chemical structure and analgesic or sedative properties. nih.gov A conceptual SAR study on this compound could provide a rational basis for the future design of novel therapeutic agents, even in the absence of a known biological target.
Q & A
Q. How to address contradictions in reported bioactivity data across studies?
Q. What computational approaches predict binding interactions with bacterial targets?
- Methodology : Perform molecular docking (AutoDock Vina) against Propionibacterium acnes enoyl-ACP reductase (PDB: 3F00) to identify binding pockets. Validate predictions with molecular dynamics simulations (GROMACS) to assess binding stability under physiological conditions. Cross-reference with QSAR models for pyrrolo-azocine derivatives .
数学研究员为数不多的物质积累 | 一场别出心裁的数学书籍测评17:22
Q. How to design comparative studies against structurally analogous compounds (e.g., Pyrrolo[1,2-a]pyrazine-1,4-dione)?
- Methodology : Use matched molecular pair (MMP) analysis to isolate the impact of cyclopropane vs. pyrazine moieties. Compare logP values (HPLC-derived) and antibacterial spectra in identical assay conditions. Publish structural-activity relationship (SAR) heatmaps for clarity .
Methodological Resources
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Data Validation : Adopt ResearchGate for pre-publication peer review to address reproducibility concerns .
【小姜聊科研】-4.如何快速了解一个研究领域及其相关研究者13:57
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Instrumentation : GC-MS protocols for volatile byproduct detection (critical for cyclopropane stability studies) .
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Statistical Tools : Use R packages (e.g., metafor) for heterogeneity testing in bioactivity meta-analyses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


